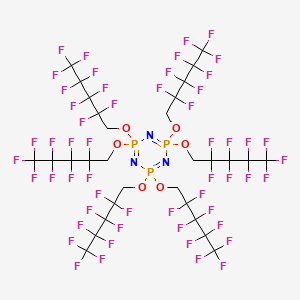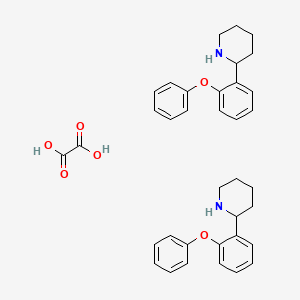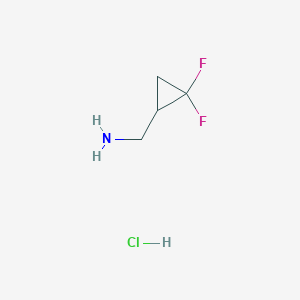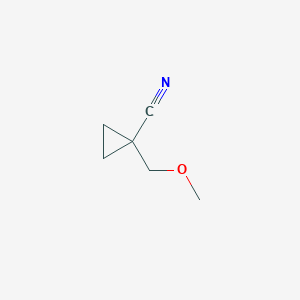
2,4-Difluor-3-(Trifluormethyl)styrol
Übersicht
Beschreibung
“2,4-Difluoro-3-(trifluoromethyl)styrene” is a chemical compound with the molecular formula C9H5F5 . It is also known as (E)-1-(2,4-difluorostyryl)-4,4,4-trifluorobut-2-ene.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of cyanated difluorostyrene derivatives by cyanomethylation of α-(trifluoromethyl)styrenes using acetonitrile as the CH2CN⁻ source has been developed . Another study presented an efficient method to access gem-difluoro-2-trifluoromethyl styrene derivatives via palladium catalysis .Molecular Structure Analysis
The molecular structure of “2,4-Difluoro-3-(trifluoromethyl)styrene” consists of a styrene backbone with difluoro and trifluoromethyl substituents . The exact structural details would require further spectroscopic analysis.Chemical Reactions Analysis
In terms of chemical reactions, one study demonstrated a diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes to chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes . The reaction mechanism involved hydridic addition to fluoroalkenes and subsequent β-F elimination from hydrophosphination intermediates .Wissenschaftliche Forschungsanwendungen
Synthese von Neonicotinoid-Analoga
2,4-Difluor-3-(Trifluormethyl)styrol: wurde bei der Synthese von Neonicotinoid-Analoga verwendet. Diese Verbindungen wirken als Agonisten des nikotinischen Acetylcholinrezeptors (nAChR) bei Insekten und sind aufgrund ihrer hohen insektiziden Aktivität und Sicherheit für Säugetiere von entscheidender Bedeutung für den Pflanzenschutz und die tierärztliche Schädlingsbekämpfung .
Agrochemische Industrie
Die Verbindung dient als Vorläufer für die Entwicklung verschiedener Agrochemikalien. Ihre Einarbeitung in Moleküle zielt darauf ab, ihre insektiziden Eigenschaften zu verbessern, was für den Schutz von Nutzpflanzen vor Schädlingen unerlässlich ist .
Pharmazeutische Forschung
In der pharmazeutischen Industrie ist This compound ein Schlüsselzwischenprodukt für die Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen. Seine einzigartigen physikalisch-chemischen Eigenschaften tragen zur biologischen Aktivität dieser Verbindungen bei .
Safety and Hazards
Zukünftige Richtungen
The future directions for “2,4-Difluoro-3-(trifluoromethyl)styrene” would likely involve its use as a building block in the synthesis of more complex molecules. The unique properties imparted by the difluoro and trifluoromethyl groups could make it valuable in the development of new pharmaceuticals, agrochemicals, and materials .
Wirkmechanismus
Target of Action
Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Mode of Action
It is known that trifluoromethyl-containing compounds can undergo selective c–f bond activation, which is a challenging task in organic synthesis .
Biochemical Pathways
The reaction of α- (trifluoromethyl)styrenes with different nitrogen nucleophiles might proceed via three pathways: the s n 2′ type of defluorinative addition/elimination, sequential ipso / γ -selective defluorinative amination, or hydroamination .
Result of Action
The activation of the c–f bond in trifluoromethyl-containing compounds can lead to the synthesis of diverse fluorinated compounds .
Eigenschaften
IUPAC Name |
1-ethenyl-2,4-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5/c1-2-5-3-4-6(10)7(8(5)11)9(12,13)14/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEKLZUWPVOJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1458199.png)





![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1458210.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B1458211.png)
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide](/img/structure/B1458212.png)
